N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride

Overview

Description

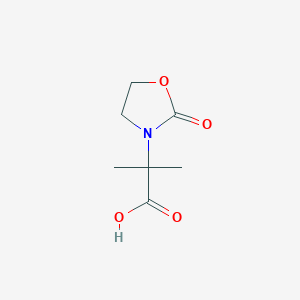

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride (CEPCH) is an organic compound used in the synthesis of various pharmaceuticals. It is a chiral compound, meaning it has two different forms that can be distinguished from each other based on their optical activity. CEPCH is a versatile compound and has a wide range of applications in various scientific fields such as organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

RNA Sequencing Techniques

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride: has been employed in advanced RNA sequencing techniques. Specifically, it facilitates the sequencing of pseudouridylate residues in RNA . This application is crucial for understanding RNA modifications and their implications in genetic regulation and expression.

Catalysis

The compound serves as a stabilizer for metal nanoparticles within porous organic cages, which are used for catalytic applications . These stabilized nanoparticles exhibit enhanced catalytic performance and recyclability, particularly in reactions like the Sonogashira coupling and the synthesis of benzofuran derivatives.

Medicinal Chemistry

In medicinal chemistry, N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is part of copper-NHC systems that are effective in 1,4-addition reactions. These reactions are significant for rapid synthesis processes, such as the conjugate addition of cyclohexenone .

Malaria Research

This compound has a role in malaria research, particularly in studying Plasmodium vivax , which is known for forming dormant liver stages (hypnozoites) that can reactivate and cause relapses . Understanding the biology of these parasites is essential for developing new treatments and eradication strategies.

Material Science

In the field of material science, N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride is involved in the design and synthesis of polytriazolium organic cages. These cages have applications in molecular recognition, separation, and encapsulation of metal nanoparticles for various uses .

Organic Synthesis

The compound is used in organic synthesis, where it acts as a ligand in copper-NHC systems. It enables efficient and rapid synthesis of organic compounds through catalytic reactions, showcasing its versatility in synthetic chemistry .

Chemical Stability Studies

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride: is also studied for its chemical properties, including melting point, boiling point, and density. These studies are vital for its safe handling and storage in laboratory settings .

Pharmaceutical Formulation

Lastly, the compound finds application in pharmaceutical formulation. Its physical properties, like solubility and reactivity, make it a candidate for developing drug delivery systems that require precise control over the release of active pharmaceutical ingredients .

properties

IUPAC Name |

N-cyclohexyl-N-ethylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-2-15(11-7-4-3-5-8-11)13(16)12-9-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMGPIXGRKGZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexyl-N-ethyl-2-pyrrolidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-methylbenzo[d]thiazole](/img/structure/B1465909.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl chloride](/img/structure/B1465911.png)